molecular formula C18H15N5O B2497461 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2034354-26-0

3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No.: B2497461
CAS No.: 2034354-26-0
M. Wt: 317.352
InChI Key: HALCSKHSWFEUHR-UHFFFAOYSA-N
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Description

3-Cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a synthetic organic compound designed for research purposes. It features a pyrazole core, a privileged scaffold in medicinal chemistry, which is substituted with a pyridin-4-yl group and linked to a 3-cyanobenzamide moiety via an ethyl chain. This specific assembly of heterocyclic rings and functional groups is characteristic of compounds investigated for targeting various biological pathways . Pyrazole-based analogues have demonstrated significant and diverse biological activities in scientific research, showing particular promise in the areas of oncology and inflammation . Recent studies on structurally similar pyrazole compounds have revealed potent antioxidant activity , effectively inhibiting reactive oxygen species (ROS) production and lipid peroxidation in cellular models . Furthermore, extensive research has highlighted the anticancer and antiproliferative potential of pyrazole derivatives. Various analogues have exhibited potent cytotoxic effects against a broad panel of human cancer cell lines, including lung (A549), cervix (HeLa), and prostate (PC-3) cancers, in some cases showing superior activity to standard chemotherapeutic agents . The pyridine and benzamide functionalities commonly present in such molecules suggest potential for kinase inhibition and receptor modulation , making them valuable tools for probing specific enzymatic targets . This product is intended for use in biochemical and cell-based assays to further explore these mechanisms. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyano-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c19-11-14-2-1-3-16(10-14)18(24)21-8-9-23-13-17(12-22-23)15-4-6-20-7-5-15/h1-7,10,12-13H,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALCSKHSWFEUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Formation of the Benzamide Core:

    Linking the Components: The final step involves linking the pyrazole-pyridine moiety to the benzamide core via an ethyl linker, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.

    Reduction: LiAlH₄, H₂ with a palladium catalyst.

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The presence of the cyano group and the heterocyclic rings suggests it could inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide (Target) Not available C18H14N5O* ~330.34 g/mol† Pyrazole-4-pyridinyl, 3-cyanobenzamide, no methyl on pyrazole
3-cyano-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide 2034476-48-5 C19H17N5O 331.37 g/mol Pyrazole-3-pyridinyl with 5-methyl, 3-cyanobenzamide
2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide 478039-51-9 C17H12ClN3O 317.75 g/mol Pyrimidine-pyridinyl, 2-chlorobenzamide
2-[(1S)-1-cyclohexylethoxy]-5-fluoro-4-(triazolopyridinyl)benzamide derivative Not available Variable ~500–550 g/mol Cyclohexylethoxy, fluorine, triazolopyridine

*Estimated based on structural similarity to compound.
†Calculated from molecular formula.

Key Observations:

Pyrazole Substitution Patterns: The target compound lacks a methyl group on the pyrazole ring, unlike the analog in (5-methyl substitution). This difference reduces lipophilicity (lower logP) and may influence metabolic stability . Substitution at the pyrazole’s 4-position (target) vs.

Heterocyclic Core Variations :

  • The pyrimidine-pyridinyl group in 478039-51-9 replaces the pyrazole in the target compound. Pyrimidine’s six-membered ring offers distinct electronic properties and hydrogen-bonding capabilities compared to pyrazole’s five-membered ring .

Bulkier Substituents :

  • The cyclohexylethoxy and triazolopyridine groups in EP 3 532 474 B1 derivatives increase molecular weight and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Hypothetical Impact on Bioactivity

While biological data for the target compound is unavailable, insights can be inferred from structural analogs:

  • Chlorine vs. Cyano Groups: The 2-chloro substituent in 478039-51-9 may act as a hydrogen-bond acceptor, whereas the 3-cyano group in the target compound could engage in dipole interactions or serve as a metabolic liability .
  • Flexible vs. Rigid Linkers : The ethyl chain in the target compound provides conformational flexibility, whereas cyclohexylethoxy () introduces rigidity, possibly affecting target selectivity .

Research and Development Context

  • Compound : Marketed as a research chemical (BK13586), this analog is readily available, suggesting interest in pyrazole-containing benzamides for preclinical studies .
  • Patent Trends () : Benzamide derivatives with fluorine and bulky substituents are frequently patented, indicating their utility in optimizing pharmacokinetic profiles .

Biological Activity

3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the structural characteristics, synthesis, and biological activity of this compound, focusing on its mechanisms of action and therapeutic implications.

Structural Characteristics

The compound features a benzamide core , a cyano group , and a pyrazole ring substituted with a pyridine moiety . These structural elements suggest potential interactions with various biological targets, particularly in the central nervous system (CNS) and cancer therapeutics. The presence of nitrogen-containing heterocycles enhances its ability to form hydrogen bonds and participate in π-π stacking interactions, which are crucial for modulating protein activities.

Molecular Formula: C₁₈H₁₅N₅O
Molecular Weight: 317.3 g/mol
CAS Number: 2034354-26-0

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzamide Core: Reaction of benzoic acid with an appropriate amine.
  • Introduction of the Cyano Group: Nucleophilic substitution using sodium cyanide.
  • Attachment of the Pyrazole and Pyridine Rings: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cancer cell proliferation across various cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AMCF73.79Induces apoptosis
Compound BHep-23.25Inhibits cell growth
Compound CA54926.00Autophagy induction

The specific interactions of this compound with targets involved in tumor growth regulation are still under investigation, but it is hypothesized that it may act as an inhibitor of certain kinases or other enzymes involved in cancer progression.

Neuropharmacological Effects

Given its structural features, this compound is also being studied for its neuropharmacological properties. Compounds with similar structures have demonstrated potential as allosteric modulators or inhibitors of receptors involved in neurological processes, such as GABA receptors and NMDA receptors.

Case Studies

Recent studies have explored the biological activity of pyrazole derivatives, including those structurally related to this compound:

  • Anticonvulsant Activity: Certain pyrazole derivatives have shown significant anticonvulsant properties in animal models, suggesting a potential therapeutic role in epilepsy management.
  • Cytotoxicity Against Cancer Cell Lines: Various pyrazole compounds have been tested against several cancer cell lines, revealing promising cytotoxic effects that warrant further exploration.

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